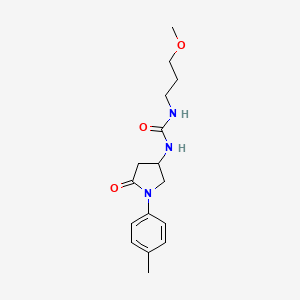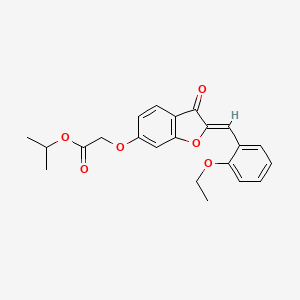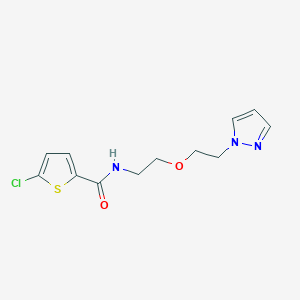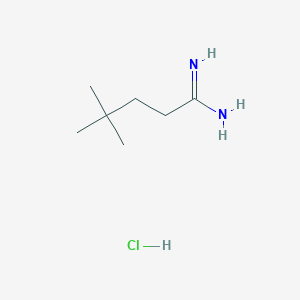![molecular formula C6H9NO B2515050 (1S,5R)-3-Azabicyclo[3.2.0]heptan-2-one CAS No. 83076-35-1](/img/structure/B2515050.png)
(1S,5R)-3-Azabicyclo[3.2.0]heptan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (1S,5R)-3-Azabicyclo[3.2.0]heptan-2-one is a bicyclic structure that has garnered interest in the field of medicinal chemistry due to its potential as a building block for drug discovery. The structure consists of a seven-membered ring fused to a three-membered ring, with a nitrogen atom incorporated into the bicyclic framework. This unique structure is attractive for the synthesis of novel compounds with potential biological activity.
Synthesis Analysis
The synthesis of substituted 3-azabicyclo[3.2.0]heptanes, including (1S,5R)-3-Azabicyclo[3.2.0]heptan-2-one, has been achieved through a rapid two-step process. This method utilizes common chemicals such as benzaldehyde, allylamine, and cinnamic acid, and involves an intramolecular [2+2]-photochemical cyclization, which is a key step in the synthesis of these compounds . Another approach for synthesizing azabicycloheptane derivatives involves the use of N-allyl-β-N-keteniminium salts derived from (R)-vinylglycinol, which undergoes intramolecular [2+2]-cycloaddition with high facial diastereoselection .
Molecular Structure Analysis
The molecular structure of (1S,5R)-3-Azabicyclo[3.2.0]heptan-2-one is characterized by its bicyclic framework, which includes a nitrogen atom. The stereochemistry of the compound is important for its biological activity, and the synthesis methods mentioned aim to achieve high diastereoselectivity to ensure the correct spatial arrangement of the substituents .
Chemical Reactions Analysis
The azabicycloheptane core can undergo various chemical reactions, making it a versatile building block for further derivatization. For instance, the compound 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one has been synthesized and shown to be a promising precursor for selective derivatization of the cyclobutane ring, leading to novel piperidine derivatives . Additionally, the synthesis of 3-azabicyclo[3.2.0]heptane derivatives as γ-aminobutyric acid analogues has been reported, where intermolecular [2+2] photocycloaddition is a crucial step .
Physical and Chemical Properties Analysis
The physical and chemical properties of (1S,5R)-3-Azabicyclo[3.2.0]heptan-2-one and its derivatives are influenced by the bicyclic structure and the presence of the nitrogen atom. These properties are essential for the compound's interaction with biological targets and its overall pharmacokinetic profile. While the specific physical and chemical properties of (1S,5R)-3-Azabicyclo[3.2.0]heptan-2-one are not detailed in the provided papers, they can be inferred to play a significant role in its potential as a drug precursor .
Applications De Recherche Scientifique
1. Synthesis of Nucleoside Analogues
(Dominguez & Cullis, 1999) have used a related compound, 5,6-Epoxy-exo-2-azabicyclo[2.2.1]heptan-3-one, as an intermediate in synthesizing various nucleoside analogues, including 2-deoxy-, 3-deoxy-, and ara-cyclopentyl carbocyclic nucleosides. This showcases its utility in the synthesis of bioactive compounds.
2. Preparation of β-Lactamase Inhibitors
Research by (Hunt & Zomaya, 1982) involved the preparation of (5R)-3-vinyl-4-oxa-1-azabicyclo[3.2.0]hept-2-en-7-one, a compound structurally similar to (1S,5R)-3-Azabicyclo[3.2.0]heptan-2-one, to create novel β-lactamase inhibitors. This highlights its potential in antibiotic resistance management.
3. Development of Chiral Bicyclic Azetidine Derivatives
(Barrett et al., 2002) focused on converting (2S)-N-Benzoyl-2-azetidinecarboxylic acid into various derivatives of (5R)-1-azabicycloheptane, indicating the applicability of similar structures in synthesizing chiral compounds for potential pharmaceutical applications.
4. Advanced Building Blocks for Drug Discovery
(Denisenko et al., 2017) developed a method for the rapid synthesis of substituted 3-azabicyclo[3.2.0]heptanes, demonstrating the use of these compounds as versatile building blocks in drug discovery.
Propriétés
IUPAC Name |
(1S,5R)-3-azabicyclo[3.2.0]heptan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c8-6-5-2-1-4(5)3-7-6/h4-5H,1-3H2,(H,7,8)/t4-,5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZOXLGTZNQCUPO-WHFBIAKZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C1CNC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H]1CNC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,5R)-3-Azabicyclo[3.2.0]heptan-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(3,4-Dimethoxyphenyl)-3-hydroxypropyl]thiourea](/img/structure/B2514967.png)








![1-[4-(diphenylmethyl)piperazin-1-yl]-2-(1H-1,2,4-triazol-1-yl)ethan-1-one](/img/structure/B2514982.png)


![2-((6-(2-ethoxyphenyl)-3-(4-ethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2514988.png)
![6-chloro-3-[(4-chlorophenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2514989.png)